2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE
Overview
Description
2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE, typically involves the reduction of functional groups in the corresponding indoles . One common method is the direct reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can yield dihydroindole derivatives with neuroprotective and antioxidant properties.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to the delocalization of π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include boron hydrides for reduction, sulfuric acid for catalysis, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include oxindoles, dihydroindole derivatives, and substituted indole compounds with potential biological activities .
Scientific Research Applications
2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and antioxidant properties.
Medicine: Investigated for its antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE involves its interaction with various molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, modulating their activity and leading to diverse biological effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Indoline: A simpler indole derivative with similar structural features.
2,3-Dihydroindole: Another indole derivative with neuroprotective properties.
Indolene: A related compound with potential biological activities.
Uniqueness
2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)-1-METHYL-1H-PYRAZOL-5-YL]METHANONE is unique due to its complex structure, which combines multiple indole moieties with a pyrazole ring. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[5-(2,3-dihydroindole-1-carbonyl)-2-methylpyrazol-3-yl]-(2,3-dihydroindol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-24-20(22(28)26-13-11-16-7-3-5-9-19(16)26)14-17(23-24)21(27)25-12-10-15-6-2-4-8-18(15)25/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEUFPWBXGWKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCC3=CC=CC=C32)C(=O)N4CCC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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